![molecular formula C9H17NO B134276 Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aS-(3a-alpha-,6-alpha-,6a-alpha-)]-(9CI) CAS No. 142321-08-2](/img/structure/B134276.png)
Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aS-(3a-alpha-,6-alpha-,6a-alpha-)]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aS-(3a-alpha-,6-alpha-,6a-alpha-)]-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aS-(3a-alpha-,6-alpha-,6a-alpha-)]-(9CI) is not fully understood. However, it is believed to act by inhibiting the growth of microorganisms by disrupting their cell membranes. It also induces apoptosis in cancer cells by generating reactive oxygen species upon exposure to light.
Biochemical and Physiological Effects
Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aS-(3a-alpha-,6-alpha-,6a-alpha-)]-(9CI) has been found to exhibit low toxicity in both in vitro and in vivo studies. It has also been shown to have a low potential for causing mutagenicity and genotoxicity. However, further studies are required to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aS-(3a-alpha-,6-alpha-,6a-alpha-)]-(9CI) has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also exhibits a broad spectrum of activity against microorganisms, making it a potential candidate for the development of new antibacterial, antifungal, and antiviral agents. However, its low solubility in water and organic solvents can limit its use in certain experiments.
Future Directions
There are several future directions for the study of Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aS-(3a-alpha-,6-alpha-,6a-alpha-)]-(9CI). One potential area of research is the development of new derivatives with improved solubility and activity against microorganisms. Another area of interest is the use of this compound as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects.
Synthesis Methods
The synthesis of Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aS-(3a-alpha-,6-alpha-,6a-alpha-)]-(9CI) involves the reaction of 1,5-dimethylpyrrole-2-carbaldehyde with ethyl acetoacetate in the presence of a catalytic amount of piperidine. The product is then subjected to reduction with sodium borohydride to yield the desired compound.
Scientific Research Applications
Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aS-(3a-alpha-,6-alpha-,6a-alpha-)]-(9CI) has been extensively studied for its potential application in various fields of science. It has been found to exhibit antibacterial, antifungal, and antiviral activities. It also shows potential as a photosensitizer for photodynamic therapy in cancer treatment.
properties
CAS RN |
142321-08-2 |
|---|---|
Product Name |
Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aS-(3a-alpha-,6-alpha-,6a-alpha-)]-(9CI) |
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
[(3aS,6R,6aR)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol |
InChI |
InChI=1S/C9H17NO/c1-10-5-4-7-2-3-8(6-11)9(7)10/h7-9,11H,2-6H2,1H3/t7-,8-,9+/m0/s1 |
InChI Key |
FWLQELKDPBAZFB-XHNCKOQMSA-N |
Isomeric SMILES |
CN1CC[C@H]2[C@@H]1[C@@H](CC2)CO |
SMILES |
CN1CCC2C1C(CC2)CO |
Canonical SMILES |
CN1CCC2C1C(CC2)CO |
synonyms |
Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aS-(3a-alpha-,6-alpha-,6a-alpha-)]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







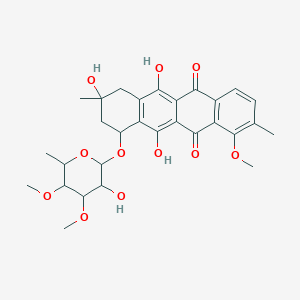

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B134211.png)
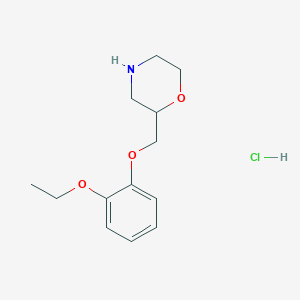
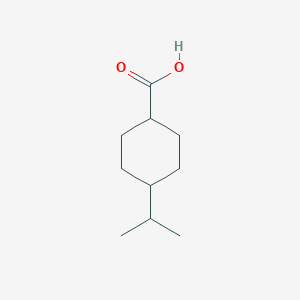
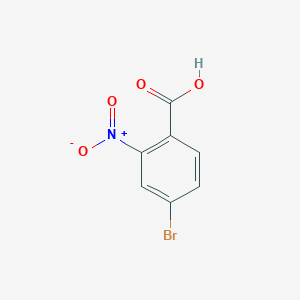
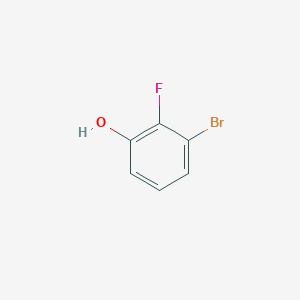
![2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B134221.png)
![2-[(Diethylamino)methyl]-4-nitrophenol](/img/structure/B134224.png)
